![molecular formula C14H16FNO2 B2355649 N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide CAS No. 2192396-04-4](/img/structure/B2355649.png)
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide, also known as FOXY, is a compound that belongs to the class of oxanamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FOXY is a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and pain.
Mechanism of Action
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low potency compared to other COX-2 inhibitors. This may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide. One area of research is the development of more potent analogs of this compound that may be more effective as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of this compound. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. The resulting compound is then reacted with 4-hydroxytetrahydrofuran to form the oxanamide intermediate. Finally, the intermediate is reacted with propargylamine to form this compound.
Scientific Research Applications
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has shown potential as a therapeutic agent for various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)16-14(6-8-18-9-7-14)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEEPNCYIQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)
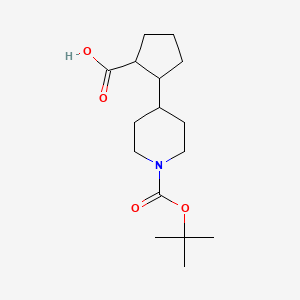
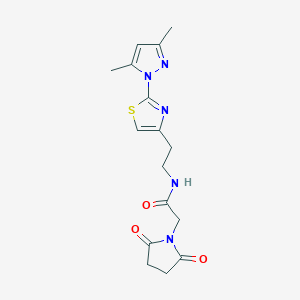
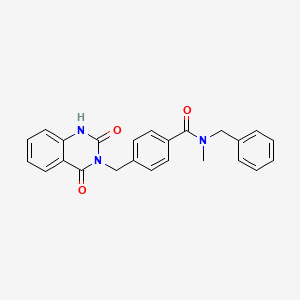
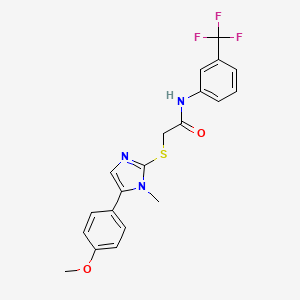

![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
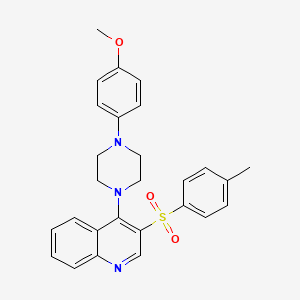
![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)